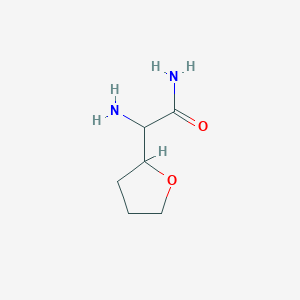

2-Amino-2-(oxolan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(oxolan-2-yl)acetamide is a polar compound with the chemical formula C6H11NO3This compound is commonly used as a precursor for various organic syntheses and exhibits interesting biological properties that make it beneficial for different scientific experiments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxolan-2-yl)acetamide can be carried out through several methods. One versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(oxolan-2-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, ethyl acetate, and thioglycolic acid. Reaction conditions vary depending on the desired product but often involve heating and the use of catalysts .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, which are of significant interest due to their biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Amino-2-(oxolan-2-yl)acetamide is primarily used as a building block in the synthesis of heterocyclic compounds. Its oxolane ring structure provides a reactive site for further chemical modifications, making it essential in the development of complex organic molecules. The compound can undergo various reactions, including oxidation, reduction, and substitution, which are fundamental in organic synthesis.

Common Reactions

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Formation of lactones or carboxylic acids | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Lactones, Carboxylic acids |

| Reduction | Conversion of carbonyl group to amine | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Primary or secondary amines |

| Substitution | Formation of substituted amides or amines | Alkyl halides, Acyl chlorides | Substituted amides or amines |

Biological Research

Precursor for Bioactive Molecules

In biological research, this compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have shown potential as enzyme inhibitors and receptor modulators. For instance, compounds derived from this amide have been studied for their inhibitory effects on carbonic anhydrases, which are important targets in cancer therapy.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition against carbonic anhydrase IX (CA IX), an enzyme overexpressed in several cancers. The most active compound showed an IC₅₀ value of 10.93 nM, indicating strong selectivity for CA IX over other isoforms . This selectivity is crucial for minimizing side effects during treatment.

Medicinal Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications due to its ability to interact with specific molecular targets. Its mechanism of action often involves hydrogen bonding and electrostatic interactions facilitated by the oxolane ring and amino group.

Anticancer Activity

Research has highlighted the anticancer properties of certain derivatives of this compound. For example, one derivative induced apoptosis in breast cancer cell lines significantly more than standard treatments . This suggests that compounds based on this structure may be developed into effective anticancer agents.

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its role as a chemical intermediate allows for the development of diverse products with tailored properties.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Amino-2-(oxolan-2-yl)acetamide include other cyanoacetamide derivatives and heterocyclic compounds. These compounds share similar structural features and chemical properties .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a tetrahydrofuran ring and an acetamide group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Biologische Aktivität

2-Amino-2-(oxolan-2-yl)acetamide, also known as a derivative of oxolane, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of this compound is C6H12N2O2. Its structure includes an oxolane (tetrahydrofuran) ring, which is significant in influencing its biological properties. The compound can be represented by the following SMILES notation: C1COCC1C(C(=O)N)N .

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. Similar compounds have shown potential in:

- Antimicrobial activity : Compounds with similar structures have been noted for their efficacy against bacterial strains and fungi.

- Enzyme inhibition : Studies have indicated that derivatives can inhibit specific enzymes, such as carbonic anhydrases, which play a role in various physiological processes .

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological effects:

-

Antibacterial Activity : Preliminary studies suggest it may inhibit the growth of certain bacteria.

These results indicate comparable effects to established antibiotics .

Bacterial Strain Zone of Inhibition (mm) Escherichia coli 10 Staphylococcus aureus 9 - Antifungal Activity : In vitro studies have suggested potential antifungal properties against strains such as Candida spp., although specific data on this compound is limited.

- Cytotoxicity : The compound has shown promise in inducing apoptosis in cancer cell lines, similar to other derivatives that have been tested against breast cancer cells (MDA-MB-231) .

Case Studies

While specific case studies on this compound are sparse, related compounds provide insight into its potential applications:

- A study evaluated the cytotoxic effects of thiazole derivatives, revealing that structural modifications can enhance activity against cancer cells .

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Aminopyridine | Antimicrobial | |

| N-(pyridin-2-yl)amides | Antifungal | |

| Imidazo[1,2-a]pyridines | Broad-spectrum antibacterial |

These comparisons highlight the potential versatility of this compound within pharmacological contexts.

Eigenschaften

IUPAC Name |

2-amino-2-(oxolan-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(6(8)9)4-2-1-3-10-4/h4-5H,1-3,7H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVGELMENIUCSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.